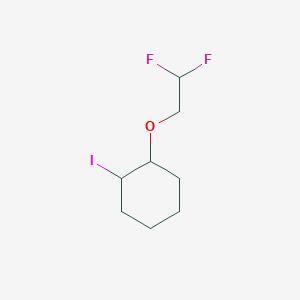

1-(2,2-Difluoroethoxy)-2-iodocyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-Difluoroethoxy)-2-iodocyclohexane is an organic compound characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclohexane ring

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane typically involves the reaction of cyclohexanol with 2,2-difluoroethanol in the presence of a strong acid catalyst to form the intermediate 2,2-difluoroethoxycyclohexane. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product .

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-iodocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-iodocyclohexane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in various chemical reactions that modulate the compound’s biological activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-iodocyclohexane can be compared to other similar compounds, such as:

2-(2,2-Difluoroethoxy)ethanol: This compound has similar difluoroethoxy functionality but lacks the cyclohexane ring and iodine atom, resulting in different chemical and biological properties.

2-(2,2-Difluoroethoxy)ethoxyethane: This compound contains two difluoroethoxy groups and is used in different applications, such as in the production of non-aqueous electrolyte solutions for batteries.

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar difluoroethoxy group but is used primarily as an intermediate in the synthesis of herbicides .

Biological Activity

1-(2,2-Difluoroethoxy)-2-iodocyclohexane is a halogenated compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C10H12F2IO. The presence of iodine and difluoroethoxy groups contributes to its reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds with halogen substituents often exhibit enhanced biological activity. Specifically, the iodine atom can influence the compound's interaction with biological targets, potentially enhancing its efficacy as a pharmaceutical agent.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Binding : It may bind to various receptors in the body, influencing signaling pathways associated with inflammation and cell proliferation.

- Induction of Oxidative Stress : Some studies suggest that this compound can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cell lines.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of halogenated cyclohexanes, including this compound. The results demonstrated significant inhibition against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A laboratory investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed increased early and late apoptotic cell populations after treatment with varying concentrations of the compound.

Table 2: Cytotoxicity Results

| Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Properties

Molecular Formula |

C8H13F2IO |

|---|---|

Molecular Weight |

290.09 g/mol |

IUPAC Name |

1-(2,2-difluoroethoxy)-2-iodocyclohexane |

InChI |

InChI=1S/C8H13F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h6-8H,1-5H2 |

InChI Key |

NPUPDLORXHHQNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)OCC(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.